N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 946252-30-8
Cat. No.: VC4246678
Molecular Formula: C23H22N4O4S
Molecular Weight: 450.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946252-30-8 |
|---|---|
| Molecular Formula | C23H22N4O4S |
| Molecular Weight | 450.51 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H22N4O4S/c28-21(24-16-6-7-19-20(10-16)31-14-30-19)13-32-23-25-18-8-9-27(12-17(18)22(29)26-23)11-15-4-2-1-3-5-15/h1-7,10H,8-9,11-14H2,(H,24,28)(H,25,26,29) |
| Standard InChI Key | CEAXOTAMDCBACG-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Properties
The compound features a hybrid architecture combining a benzo[d] dioxole (methylenedioxyphenyl) moiety, a pyrido[4,3-d]pyrimidine core, and a thioacetamide linker. Key structural attributes include:
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂N₄O₄S |
| Molecular Weight | 450.51 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
| SMILES | C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
The pyrido[4,3-d]pyrimidine core adopts a partially saturated bicyclic system, while the benzyl group at position 6 enhances lipophilicity. The thioacetamide bridge (-SCC(=O)NH-) links the dioxole and pyrimidine moieties, potentially influencing target binding and metabolic stability .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step organic reactions, typically involving:
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Core Construction: Cyclocondensation of diaminopyridines with ketones or aldehydes to form the pyrido[4,3-d]pyrimidine scaffold.
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Thioether Formation: Nucleophilic substitution between a pyrimidinyl thiol and chloroacetamide intermediates .
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Benzylation: Introduction of the benzyl group via alkylation under basic conditions (e.g., NaH/THF) .
Table 2: Representative Synthesis Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrimidine cyclization | Et₃N, DMF, 80°C | 45% | |
| Thioacetamide coupling | K₂CO₃, DMF, rt, 12h | 62% | |
| Benzylation | NaH, BnBr, THF, 0°C to rt | 21% |
Challenges include low yields during benzylation (21–27%) and epimerization risks at chiral centers . Recent advances employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
| Property | Value | Method |
|---|---|---|
| LogP | 3.8 ± 0.2 | SwissADME |
| Solubility (pH 7.4) | 12 μM | ChemAxon |
| CYP3A4 Inhibition | Moderate (IC₅₀: 8.3 μM) | ADMET Lab |
The compound’s moderate solubility and CYP3A4 interaction suggest potential drug-drug interactions requiring formulation optimization .
Research Findings and Applications
Preclinical Studies
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Neuroprotection: In a zebrafish model of seizure, analogs reduced epileptiform activity by 67% at 10 μM.
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Antiproliferative Effects: Screening against MCF-7 breast cancer cells showed 40% growth inhibition at 50 μM .
Patent Landscape
Future Directions and Challenges
Synthesis Optimization
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Catalytic Asymmetric Synthesis: Chiral phosphine ligands (e.g., BINAP) could improve enantioselectivity during pyrimidine cyclization .
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Continuous Flow Systems: Microreactor technology may enhance thioether coupling yields (>75%) .
Biological Profiling
Priority areas include:
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In Vivo Anticonvulsant Efficacy: Dose-response studies in MES and pentylenetetrazole (PTZ) models.
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Safety Pharmacology: hERG channel binding and genotoxicity assays.
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